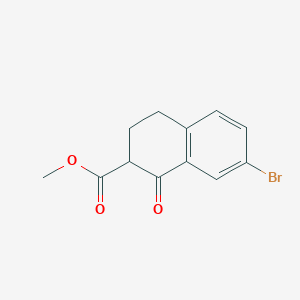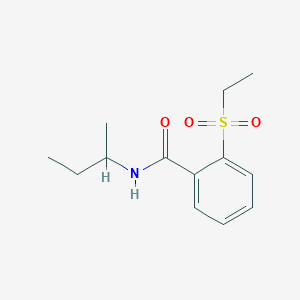
n-(Sec-butyl)-2-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Sec-butyl)-2-(ethylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sec-butyl group attached to the nitrogen atom and an ethylsulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-(ethylsulfonyl)benzamide typically involves the reaction of 2-(ethylsulfonyl)benzoic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(ethylsulfonyl)benzoic acid and sec-butylamine.
Reaction Conditions: The reaction is usually performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow reactors allow for precise control of reaction parameters, leading to higher yields and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(Sec-butyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-(Sec-butyl)-2-(ethylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study biological processes involving amide bonds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Sec-butyl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The ethylsulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Sec-butyl)-2-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(Sec-butyl)-2-(phenylsulfonyl)benzamide: Contains a phenylsulfonyl group, leading to different chemical properties.
N-(Sec-butyl)-2-(isopropylsulfonyl)benzamide: Features an isopropylsulfonyl group, affecting its steric and electronic properties.
Uniqueness
N-(Sec-butyl)-2-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical reactivity and biological activity. This compound’s structural features make it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-ethylsulfonylbenzamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-10(3)14-13(15)11-8-6-7-9-12(11)18(16,17)5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
FWJAXWUEUJBRPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


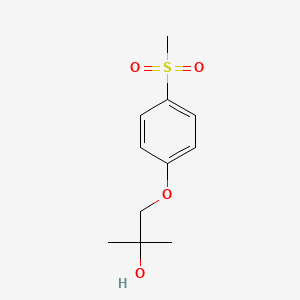
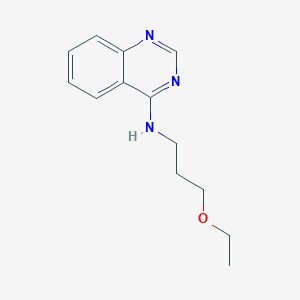
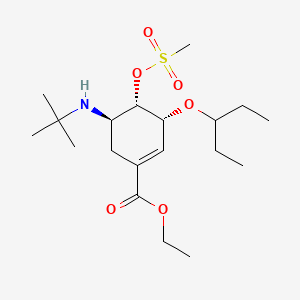


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
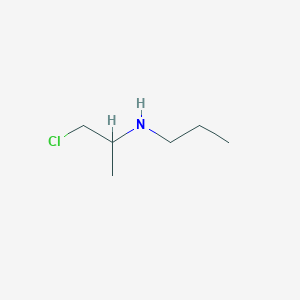
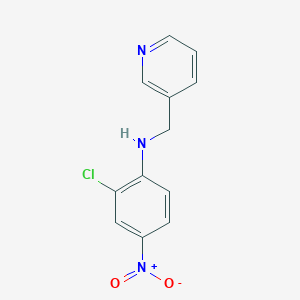
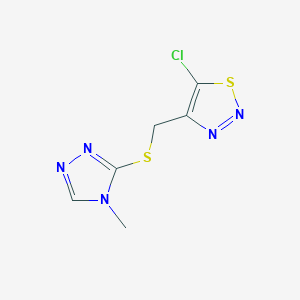
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
